1,2-Bis(trichlorosilyl)ethane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1,2-Bis(trichlorosilyl)ethane often involves the reaction of halogenated ethanes with metal-organic compounds. For instance, the synthesis of related bis(alkylating) reagents showcases the transition from intra- to intermolecular pathways, highlighting the importance of linker length within these reagents (Medina-Molner, Blacque, & Spingler, 2007). Similarly, the preparation of 1,2-bis(dichlorophosphino)ethane through reactions with appropriate Grignard reagents indicates a method that could be adapted for the synthesis of 1,2-Bis(trichlorosilyl)ethane (Burt, Chatt, Hussain, & Leigh, 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,2-Bis(trichlorosilyl)ethane reveals interesting coordination environments and bonding patterns. For example, a study on the crystal and molecular structure of a tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) compound demonstrates complex trimeric structures and interactions between metal centers and ligands, which may provide insights into the structural aspects of 1,2-Bis(trichlorosilyl)ethane derivatives (Baker, Crass, Maniska, & Craig, 1995).
Chemical Reactions and Properties
Chemical reactions involving bis(trichlorosilyl) compounds, like 1,2-Bis(trichlorosilyl)ethane, often entail transformations that lead to the formation of novel structures. The dehydrochlorination of 1,2-bis[bis(trimethylsilyl)methylchlorophosphino]ethane, for instance, involves complex reactions that result in cyclic and polycyclic products, demonstrating the reactivity and potential for forming intricate molecular architectures (Ionkin & Marshall, 2003).
Physical Properties Analysis
The physical properties of 1,2-Bis(trichlorosilyl)ethane, such as volatility and stability, can be inferred from related compounds. For example, the synthesis and characterization of bis(organostannyl)ethanes reveal aspects of their volatility, stability, and coordination behavior, which are relevant for understanding the physical properties of silicon-based analogs (Jurkschat, Hesselbarth, Dargatz, Lehmann, Kleinpeter, Tzschach, & Meunier-Piret, 1990).
Chemical Properties Analysis
The chemical properties of 1,2-Bis(trichlorosilyl)ethane can be explored through the reactivity patterns of similar compounds. The thermal decomposition of brominated flame retardants, for example, provides insights into the stability and degradation pathways of chlorinated organosilicon compounds, which is crucial for understanding the environmental and chemical stability of 1,2-Bis(trichlorosilyl)ethane and its derivatives (Altarawneh & Dlugogorski, 2014).
Scientific Research Applications
1,2-Bis(trichlorosilyl)ethane is an alkylchlorosilane . It’s mainly utilized as a protective coating and a coupling agent that enhances the absorption of the self-assembled monolayer (SAM) on the surface of the metal . It chemically modifies the substrate material and acts as an anti-corrosive layer .
This compound is also used in the field of Self-Assembly & Contact Printing . It couples with surface atoms present on the metal surfaces . The application involves creating a protective coating on the metal surface, which can enhance the absorption of a self-assembled monolayer . This process chemically modifies the substrate material and acts as an anti-corrosive layer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trichloro(2-trichlorosilylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVUXWDZTPZIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062477 | |
Record name | Ethylenebis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trichlorosilyl)ethane | |
CAS RN |
2504-64-5 | |
Record name | 1,1′-(1,2-Ethanediyl)bis[1,1,1-trichlorosilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1,1-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1,1-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenebis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(trichlorosilane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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